molecular formula C14H16N4O6 B182861 Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate CAS No. 10412-90-5

Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate

Cat. No. B182861
CAS RN: 10412-90-5
M. Wt: 336.3 g/mol
InChI Key: RKNJNYYCAGXQGL-PTNGSMBKSA-N
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Description

Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate, also known as ENPC, is a chemical compound that has been widely studied for its potential applications in various scientific fields. ENPC is a red-orange crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethanol.

Scientific Research Applications

Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been studied for its potential applications in various scientific fields, including medicine, materials science, and analytical chemistry. In medicine, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess anti-inflammatory and anti-tumor properties. It has also been studied as a potential drug delivery system due to its ability to form stable complexes with metal ions. In materials science, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been used as a precursor for the synthesis of various metal nanoparticles. In analytical chemistry, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been used as a reagent for the determination of various metal ions.

Mechanism Of Action

The mechanism of action of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate is not fully understood. However, it is believed that Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate exerts its biological effects through the formation of stable complexes with metal ions. These complexes can then interact with various biological molecules, leading to changes in their activity.

Biochemical And Physiological Effects

Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate is its ability to form stable complexes with metal ions, which makes it a useful reagent in analytical chemistry. Additionally, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess anti-inflammatory and anti-tumor properties, which make it a potential candidate for drug development. However, one limitation of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate is its low solubility in water, which may limit its applications in biological systems.

Future Directions

There are several future directions for research on Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate. One area of research could be the development of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate-based drug delivery systems. Another area of research could be the synthesis of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate derivatives with improved solubility and biological activity. Additionally, the mechanisms of action of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate could be further elucidated to better understand its biological effects.

Synthesis Methods

Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with ethyl cyclopentanecarboxylate in the presence of a catalyst such as sodium ethoxide. The reaction yields Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate as a red-orange crystalline powder with a yield of approximately 70%.

properties

CAS RN

10412-90-5

Product Name

Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate

Molecular Formula

C14H16N4O6

Molecular Weight

336.3 g/mol

IUPAC Name

ethyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]cyclopentane-1-carboxylate

InChI

InChI=1S/C14H16N4O6/c1-2-24-14(19)10-4-3-5-11(10)15-16-12-7-6-9(17(20)21)8-13(12)18(22)23/h6-8,10,16H,2-5H2,1H3/b15-11-

InChI Key

RKNJNYYCAGXQGL-PTNGSMBKSA-N

Isomeric SMILES

CCOC(=O)C\1CCC/C1=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

SMILES

CCOC(=O)C1CCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1CCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

10412-90-5

Origin of Product

United States

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